4-Formyl-2-methoxyphenyl 3-nitrobenzoate
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Overview
Description
4-Formyl-2-methoxyphenyl 3-nitrobenzoate is an organic compound with the molecular formula C15H11NO6. It is a derivative of benzoic acid and is known for its unique structural features, which include a formyl group, a methoxy group, and a nitro group. This compound is of interest in various fields of scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl 3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of anisole (methoxybenzene) using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Nitration: The acylated product is then subjected to nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxyphenyl 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: H2 with Pd/C or Fe in HCl.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 4-Formyl-2-methoxybenzoic acid.
Reduction: 4-Formyl-2-methoxyaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-2-methoxyphenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Formyl-2-methoxyphenyl 4-nitrobenzoate
- 4-Formyl-3-methoxyphenyl 3-nitrobenzoate
- 4-Formyl-2-methoxyphenyl 2-nitrobenzoate
Uniqueness
4-Formyl-2-methoxyphenyl 3-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity.
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-21-14-7-10(9-17)5-6-13(14)22-15(18)11-3-2-4-12(8-11)16(19)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYKDLGCJXVBIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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